

# CAS registry number for 2,3-dihydroxyetiochlorin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-Dihydroxyetiochlorin

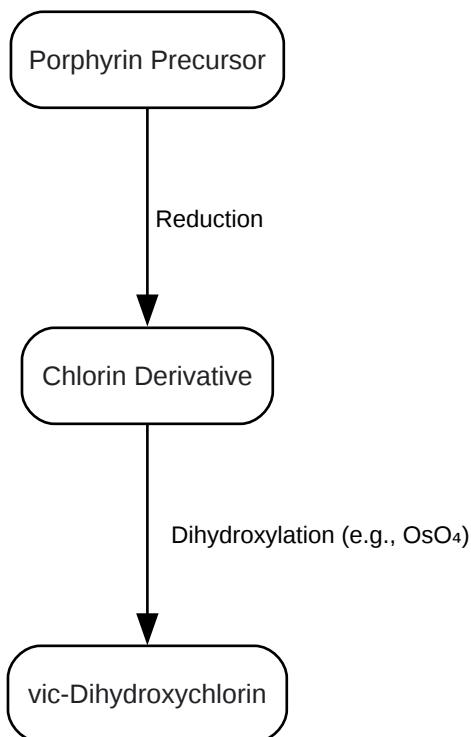
Cat. No.: B144118

[Get Quote](#)

An in-depth technical guide on **2,3-dihydroxyetiochlorin** cannot be provided at this time due to a lack of specific scientific information available for a compound with this name. Searches for "**2,3-dihydroxyetiochlorin**" did not yield a specific CAS Registry Number, experimental data, or publications detailing its synthesis, properties, or biological activity.

The term "etiochlorin" itself is ambiguous. Scientific databases associate the prefix "etio" with the etiocholane steroid nucleus, which is structurally distinct from a "chlorin." A chlorin is a dihydroporphyrin, a large heterocyclic ring that forms the core of molecules like chlorophyll. Given the context of "chlorin," it is more probable that the user is interested in a dihydroxy-substituted chlorin derivative.

While specific data for "**2,3-dihydroxyetiochlorin**" is unavailable, this guide will provide a general overview of dihydroxy-chlorins, which are a subject of research, particularly in the field of photodynamic therapy (PDT).


## General Overview of Dihydroxy-Chlorins

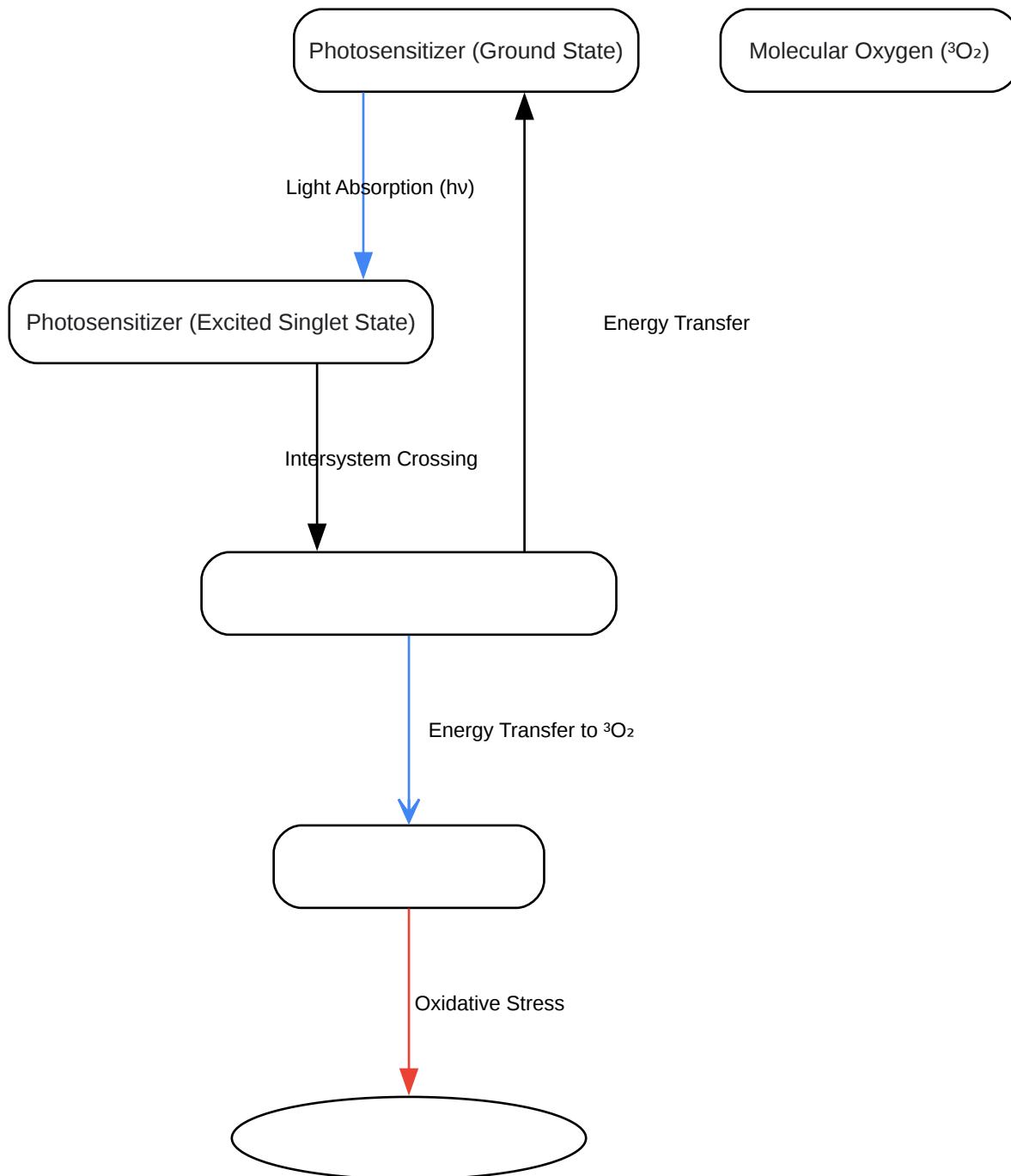
Chlorins are a class of photosensitizers, molecules that can be excited by light to produce reactive oxygen species (ROS) that can kill cancer cells or microbes. The introduction of hydroxyl (-OH) groups onto the chlorin macrocycle can influence its physicochemical properties, such as solubility and aggregation behavior, which in turn can affect its biological activity and therapeutic efficacy.

## Synthesis of Dihydroxy-Chlorins

The synthesis of dihydroxy-chlorins can be approached in several ways. One common method involves the chemical modification of naturally occurring chlorins, such as chlorin e6, which can be extracted from sources like spirulina.<sup>[1]</sup> Synthetic routes to create vicinal dihydroxy functionalities on the chlorin macrocycle often involve dihydroxylation reactions using reagents like osmium tetroxide (OsO<sub>4</sub>).<sup>[2]</sup> Another approach is the thermolysis of vic-dihydroxybacteriochlorins, which can lead to the formation of chlorin dimers.<sup>[3][4][5]</sup>

The general synthetic strategy for vic-dihydroxychlorins can be summarized as follows:




[Click to download full resolution via product page](#)

Caption: General synthesis pathway for vic-dihydroxychlorins.

## Potential Biological Activity and Applications

Dihydroxy-chlorins are primarily investigated for their potential as photosensitizers in photodynamic therapy (PDT).<sup>[6][7]</sup> The hydroxyl groups can enhance the amphiphilicity of the molecule, which may improve its interaction with cell membranes and its uptake by target cells.  
<sup>[6]</sup>

The mechanism of PDT involves the excitation of the photosensitizer by light of a specific wavelength, leading to the generation of singlet oxygen and other reactive oxygen species, which induce cell death.



[Click to download full resolution via product page](#)

Caption: Simplified mechanism of photodynamic therapy.

## Conclusion

While a detailed technical guide for "2,3-dihydroxyetiochlorin" is not possible due to the absence of specific data, the field of dihydroxy-chlorins represents an active area of research. These compounds hold promise as photosensitizers for photodynamic therapy, and their synthesis and biological evaluation are subjects of ongoing scientific investigation. Future research may clarify the existence and properties of specific isomers such as a 2,3-dihydroxy-substituted chlorin, which would enable more detailed technical analysis. Researchers interested in this area should focus on literature related to the synthesis and functionalization of chlorin and bacteriochlorin derivatives.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cyberleninka.ru [cyberleninka.ru]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermolysis of vic-dihydroxybacteriochlorins: a new approach for the synthesis of chlorin-chlorin and chlorin-porphyrin dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermolysis of vic-dihydroxybacteriochlorins: effect of the nature of substrates in directing the formation of chlorin-chlorin dimers with fixed and flexible orientations and their preliminary in vitro photosensitizing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20130041307A1 - Application of beta-functionalized dihydroxy-chlorins for pdt - Google Patents [patents.google.com]
- 7. Chlorin Activity Enhancers for Photodynamic Therapy [mdpi.com]
- To cite this document: BenchChem. [CAS registry number for 2,3-dihydroxyetiochlorin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b144118#cas-registry-number-for-2-3-dihydroxyetiochlorin>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)